molecular formula C16H16N4O2 B10941395 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10941395
M. Wt: 296.32 g/mol
InChI Key: AVVSMUNNQSZWDD-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The pyrazole and isoxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group by reacting the coupled intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • 1-(2,4-difluorophenyl)ethyl)-3-(3-methyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine

Uniqueness

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide is unique due to its combination of a pyrazole ring and an isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-2-20-13(8-9-18-20)11-17-16(21)14-10-15(22-19-14)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,21)

InChI Key

AVVSMUNNQSZWDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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